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molecular formula C2H6O6S2Zn B8789034 Methanesulfonic acid, zinc salt CAS No. 33684-80-9

Methanesulfonic acid, zinc salt

Cat. No. B8789034
M. Wt: 255.6 g/mol
InChI Key: MKRZFOIRSLOYCE-UHFFFAOYSA-L
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Patent
US04219431

Procedure details

A solution of zinc methanesulfonate was prepared from 7 parts zinc oxide, 22.6 parts of a 70% aqueous solution of methanesulfonic acid and 41.4 parts water. To this solution was added 15.5 parts tetraethylenepentamine over a one hour period. A solution of 375.5 parts Example 1 product in 176.7 parts Promor oil was added, and the materials were reacted at 150° C. for two hours under a vacuum of 2 mm of mercury. The product, after dilution with 160.7 parts Promor oil, and filtration, contained 0.40% nitrogen, 0.45% zinc and 0.36% sulfur.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
375.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-2].[Zn+2:2].[CH3:3][S:4]([OH:7])(=[O:6])=[O:5].NCCNCCNCCNCCN>O>[CH3:3][S:4]([O-:7])(=[O:6])=[O:5].[Zn+2:2].[CH3:3][S:4]([O-:7])(=[O:6])=[O:5] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCNCCNCCNCCN
Step Three
Name
375.5
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the materials were reacted at 150° C. for two hours under a vacuum of 2 mm of mercury
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The product, after dilution with 160.7 parts Promor oil, and filtration

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)[O-].[Zn+2].CS(=O)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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